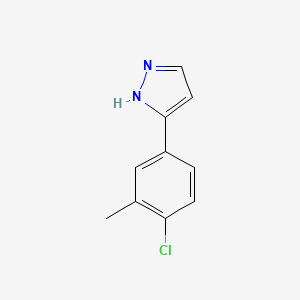
3-(4-Chloro-3-methylphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691158 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
The synthesis of MFCD32691158 involves several steps, starting from basic organic compounds. The synthetic routes typically include:
Initial Coupling Reaction: The process begins with the coupling of 1,4-diiodo-2,5-dibromobenzene with (3-cyanopropyl)di-isopropylsilylacetylene under specific conditions.
Linker Connection: The intermediate product is then connected using a dialkyne-type linker, which is functionalized with methoxynaphthalene units.
Trimerization and Aromatization: The final steps involve trimerization using 1,4-dibromobenzene linkers and a subsequent aromatization step to yield the desired compound.
Chemical Reactions Analysis
MFCD32691158 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like N-bromosuccinimide, leading to the formation of cationic radicals.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It undergoes substitution reactions with various reagents, forming new compounds with altered properties.
Scientific Research Applications
MFCD32691158 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of MFCD32691158 involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Comparison with Similar Compounds
MFCD32691158 is unique compared to other similar compounds due to its specific structural and functional properties. Similar compounds include:
Cycloparaphenylenes: These compounds share a similar structural framework but differ in their reactivity and applications.
Phenothiazine Derivatives: These compounds have similar chemical properties but are used in different applications.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-8(2-3-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
DUTDMLRVWQBYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















